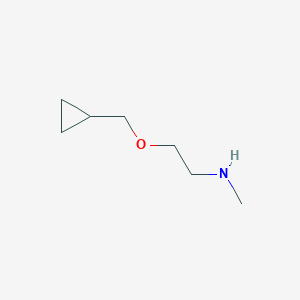

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine

Description

Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . The cyclopropylmethoxy moiety introduces steric and electronic effects that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-4-5-9-6-7-2-3-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCFOHQTOIOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649834 | |

| Record name | 2-(Cyclopropylmethoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883526-98-5 | |

| Record name | 2-(Cyclopropylmethoxy)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine typically involves the reaction of cyclopropylmethanol with N-methyl-1-ethanamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process is often monitored using techniques like gas chromatography (GC) to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the cyclopropylmethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogenated compounds, bases like sodium hydride (NaH)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amine derivatives

Substitution: Various substituted ethanamine derivatives

Scientific Research Applications

Structural Information

- Molecular Formula : CHNO

- SMILES Notation : CNCCOCC1CC1

- InChIKey : WQOCFOHQTOIOHF-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to a methoxy functional group, which contributes to its unique properties and potential biological activities.

Pharmacological Studies

Research has indicated that compounds similar to 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine exhibit significant pharmacological properties. In particular, studies have focused on their effects on cardiovascular systems and their potential as selective beta-blockers. For example, related compounds have shown promise in treating conditions like hypertension and heart failure due to their ability to selectively block beta-adrenergic receptors .

Antibacterial Activity

A related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, was synthesized and tested for antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study demonstrated that these compounds possess good antibacterial properties, indicating that derivatives of this compound could also be explored for similar applications .

Inflammatory Conditions

Another area of interest is the application of cyclopropyl-containing compounds in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research has shown that certain derivatives can modulate inflammatory responses and may serve as therapeutic agents for respiratory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in the serotonin and dopamine systems.

Comparison with Similar Compounds

Key Observations:

- Cyclopropane vs.

- Amine Substituents : The N-methyl group in the target compound may reduce toxicity compared to N-cyclopropylmethyl analogs, as seen in the acute oral toxicity (Category 4) of N-(Cyclopropylmethyl)-2-methoxyethanamine .

Biological Activity

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is a compound with a unique structure that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 129.2 g/mol. The compound features a cyclopropyl group attached to a methoxy group and an N-methylated ethanamine backbone, which contributes to its biological activity.

Target Interactions

Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes. Although specific targets for this compound have not been extensively documented, it is likely to exhibit similar interactions based on structural analogies with known bioactive compounds.

Biochemical Pathways

The compound may influence several biochemical pathways, including those involved in neurotransmission and enzyme activity modulation. Its structural characteristics suggest potential interactions with adrenergic receptors or other neurotransmitter systems, which could lead to various physiological effects .

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate that this compound may possess favorable solubility profiles and absorption characteristics. For instance, similar compounds have demonstrated high solubility in saline at physiological pH, which is advantageous for potential therapeutic applications.

Antimicrobial Properties

There is emerging evidence that compounds similar to this compound possess antimicrobial properties. For example, studies on pyrazole derivatives have shown notable antifungal and antibacterial activities, indicating that this class of compounds could be explored for broader antimicrobial applications .

In Vitro Studies

A study investigating the biological activity of related compounds found significant cytotoxic effects in cancer cell lines. The combination of these compounds with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing the overall efficacy against resistant cancer types . While specific data on this compound is scarce, these findings highlight the potential for similar compounds in cancer therapy.

Comparative Analysis

A comparison table of biological activities among structurally related compounds can provide insights into the potential efficacy of this compound:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| This compound | Antipromastigote | Potential activity against Leishmania (inferred) |

| Pyrazole Derivatives | Antifungal / Anticancer | Significant cytotoxicity in MCF-7 and MDA-MB-231 cells |

| Benzamide Derivatives | RET Kinase Inhibitors | Moderate to high potency in inhibiting cancer cell proliferation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via reductive amination using agents like NaBH(OAc)₃ or NaBH₄. For example, demonstrates that NaBH(OAc)₃ in dichloroethane (DCE) preserves stereochemistry in cyclopropyl-containing analogs, while NaBH₄ in methanol may alter reaction kinetics and product purity . Key steps include:

- Cyclopropane ring formation : Via [2+1] cycloaddition or Shimizu-Matsubara reactions.

- Reductive amination : Optimize molar ratios of reducing agents (e.g., 1.5–2.0 equivalents) to minimize byproducts.

- Purification : Use preparative HPLC or column chromatography, monitoring by TLC (Rf ~0.3 in ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and HRMS for validation:

- ¹H NMR : Expect signals for cyclopropyl protons (δ 0.5–1.5 ppm), methoxy group (δ ~3.3 ppm), and N-methyl (δ ~2.2 ppm).

- ¹³C NMR : Cyclopropyl carbons (δ 8–15 ppm), methoxy carbon (δ ~55 ppm), and amine-bearing carbons (δ 40–50 ppm) .

- HRMS : Calculate exact mass (C₇H₁₅NO: 129.1154 g/mol) and compare with experimental m/z (e.g., [M+H]⁺ = 130.1232) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Hazard Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact.

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for cyclopropyl-containing amines, such as unexpected splitting or shifted peaks?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and -40°C.

- 2D NMR (COSY, NOESY) : Identify through-space couplings (e.g., NOE between cyclopropyl and methoxy groups) .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

Q. What strategies optimize receptor selectivity studies for this compound analogs targeting serotonin receptors?

- Methodological Answer :

- Functional Assays : Use CHO-K1 cells expressing 5-HT₂C receptors ( ). Measure cAMP accumulation or Ca²⁺ flux via fluorometry.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance binding affinity .

- Data Analysis : Apply Schild regression to determine pA₂ values and assess selectivity over 5-HT₂A/2B subtypes.

Q. How do storage conditions impact the stability of this compound, and what decomposition products form?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.